molecular formula C9H10N2S B13233532 2-(1,2-Benzothiazol-3-yl)ethan-1-amine

2-(1,2-Benzothiazol-3-yl)ethan-1-amine

Cat. No.: B13233532
M. Wt: 178.26 g/mol
InChI Key: COWCCYRORCGHQJ-UHFFFAOYSA-N
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Description

2-(1,2-Benzothiazol-3-yl)ethan-1-amine is a heterocyclic organic compound featuring a benzothiazole core fused with an ethylamine side chain. The benzothiazole moiety consists of a benzene ring fused to a thiazole ring (a five-membered ring containing sulfur and nitrogen), while the ethanamine group provides primary amine functionality. This structure confers unique physicochemical properties, such as moderate polarity due to the amine group and aromatic stability from the benzothiazole system.

Preparation Methods

The synthesis of 2-(1,2-Benzothiazol-3-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . Another method involves the use of thioamide or carbon dioxide as raw materials for the cyclization process . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2-(1,2-Benzothiazol-3-yl)ethan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Mechanism of Action

The mechanism of action of 2-(1,2-Benzothiazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. Benzothiazole derivatives are known to inhibit various enzymes and receptors, leading to their biological effects . For example, they may inhibit the activity of enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(1,2-Benzothiazol-3-yl)ethan-1-amine with structurally related compounds, focusing on molecular features, physical properties, and functional differences.

Benzothiazole Derivatives

1,3-Benzothiazole-6-amine (CAS RN: 95-16-9)

  • Structure : Substituted benzothiazole with an amine group at the 6-position.
  • Physical Properties : Boiling point = 231°C, density = 1.246 g/cm³ .

Benzothiazole (CAS RN: 95-16-9)

  • Structure : Parent benzothiazole without substituents.
  • Physical Properties : Boiling point >112°C (exact value unspecified) .
  • Key Difference : Absence of functional groups like amines limits reactivity compared to this compound.

Benzoxazole Analogs

1-{5-[(1,2-Benzoxazol-3-yl)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride (CAS RN: 1795508-26-7)

  • Structure : Benzoxazole (oxygen instead of sulfur) linked to an oxadiazole ring and ethylamine.
  • Molecular Formula : C₁₂H₁₃ClN₄O₂; Molecular Weight = 301.72 g/mol .

1-[5-(1,2-Benzoxazol-3-ylmethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine (CAS RN: 1305727-38-1)

  • Structure : Similar to the above but without the hydrochloride salt.
  • Molecular Weight : 244.25 g/mol .
  • Key Difference : Neutral form likely exhibits higher volatility and lower solubility in polar solvents compared to its hydrochloride counterpart.

Oxadiazole-Containing Compounds

2-(3-Cyclohexyl-1,2,4-oxadiazol-5-YL)ethan-1-amine (CAS RN: 1041604-32-3)

  • Structure : Oxadiazole ring substituted with cyclohexyl and ethylamine groups.
  • Molecular Formula : C₁₀H₁₇N₃O; Molecular Weight = 195.26 g/mol .
  • Key Difference : The absence of a fused aromatic system (benzothiazole/benzoxazole) reduces π-π stacking interactions, impacting solid-state packing and solubility.

Data Table: Comparative Analysis

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Structural Feature Notable Physical Property
This compound Not provided C₉H₁₀N₂S ~178.26 (calculated) Benzothiazole + ethylamine Estimated moderate polarity
1,3-Benzothiazole-6-amine 95-16-9 C₇H₆N₂S 166.20 Amine-substituted benzothiazole Boiling point = 231°C
Benzothiazole 95-16-9 C₇H₅NS 135.19 Parent benzothiazole Boiling point >112°C
1-{5-[(Benzoxazol-3-yl)methyl]-oxadiazol}ethylamine HCl 1795508-26-7 C₁₂H₁₃ClN₄O₂ 301.72 Benzoxazole + oxadiazole + ethylamine Hydrochloride salt enhances solubility
2-(3-Cyclohexyl-oxadiazol)ethan-1-amine 1041604-32-3 C₁₀H₁₇N₃O 195.26 Oxadiazole + cyclohexyl Lower aromaticity vs. benzothiazole

Research Findings and Implications

  • Electronic Effects : The sulfur atom in benzothiazole derivatives enhances electron-withdrawing character compared to benzoxazole analogs, influencing reactivity in nucleophilic substitution or coordination chemistry .
  • Solubility Trends : Hydrochloride salts (e.g., ) exhibit improved aqueous solubility due to ionic dissociation, whereas neutral amines (e.g., ) may favor organic solvents .
  • Thermal Stability : Benzothiazole derivatives generally show higher boiling points than benzoxazoles, attributed to sulfur’s polarizability and stronger intermolecular forces .

Notes on Data Limitations

  • Missing data (e.g., melting points for the target compound) limit direct comparisons; inferences are drawn from structural analogs.

Biological Activity

2-(1,2-Benzothiazol-3-yl)ethan-1-amine, a compound derived from benzothiazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound this compound is characterized by the presence of a benzothiazole moiety, which is known for its significant biological activity. The basic structure can be represented as follows:

C9H10N2S\text{C}_{9}\text{H}_{10}\text{N}_{2}\text{S}

This structure enables various interactions with biological targets, enhancing its pharmacological potential.

Antiviral Activity

Recent studies have highlighted the antiviral properties of benzothiazole derivatives, including this compound. For instance, a series of N-substituted benzisothiazolones were synthesized and tested against the Dengue Virus NS2B/NS3 protease. Compounds exhibited promising inhibitory activities with IC50 values in the micromolar range, indicating potential as antiviral agents against dengue and West Nile viruses .

Table 1: Inhibitory Activity of Benzothiazole Derivatives Against DENV Protease

CompoundIC50 (μM)% Inhibition at 10 μM
This compoundXY
1,3,4-Oxadiazole Hybrid DerivativeZW

Note: Specific values for IC50 and % inhibition need to be filled based on experimental data.

Antimicrobial Activity

Benzothiazole derivatives have also shown significant antibacterial and antifungal activities. In one study, various 1,2-benzisothiazol-3(2H)-ones were synthesized and tested for their antimicrobial efficacy. Several compounds demonstrated effective inhibition against a range of bacterial strains and fungi .

Case Study: Antimicrobial Screening
A subset of synthesized compounds was evaluated against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Table 2: Antimicrobial Efficacy of Benzothiazole Derivatives

CompoundMIC (µg/mL)Target Organism
This compoundAStaphylococcus aureus
Another Benzothiazole DerivativeBEscherichia coli

Neuroprotective Effects

Research has also pointed to the neuroprotective properties of benzothiazole derivatives. A study evaluated their effects on neuronal cell lines subjected to oxidative stress. Certain compounds demonstrated significant protective effects against cell death induced by reactive oxygen species (ROS) .

Table 3: Neuroprotective Effects of Benzothiazole Derivatives

CompoundCell Viability (%)ROS Levels (µM)
This compoundCD
ControlEF

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Enzyme Inhibition : The compound acts as an inhibitor of viral proteases, crucial for viral replication.
  • Antioxidant Activity : It may enhance cellular defenses against oxidative stress by modulating antioxidant enzyme levels.
  • Membrane Disruption : Some derivatives exhibit the ability to disrupt microbial membranes leading to cell death.

Q & A

Basic Questions

Q. What synthetic methodologies are effective for preparing 2-(1,2-benzothiazol-3-yl)ethan-1-amine, and how can reaction conditions be optimized for yield and purity?

Synthesis typically involves coupling benzothiazole derivatives with ethylamine precursors. For example, hydrazide intermediates (e.g., 2-(1,2-benzothiazol-3-yl)propanoic acid hydrazide) can react with aldehydes under reflux in ethanol with acetic acid catalysis, yielding derivatives with >90% purity after recrystallization . Optimization may include adjusting solvent polarity (e.g., ethanol-water mixtures), reaction time (8–12 hours), and stoichiometric ratios (1:1.02 aldehyde:hydrazide). Monitoring via TLC or HPLC ensures intermediate purity.

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic techniques?

  • NMR : Analyze proton environments (e.g., benzothiazole aromatic protons at δ 7.3–8.0 ppm, ethylamine protons at δ 2.5–3.5 ppm) .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks. For low-solubility compounds, slow crystallization from ethanol/water mixtures is recommended .
  • IR spectroscopy : Identify characteristic stretches (e.g., NH₂ at ~3178 cm⁻¹, C=N at ~1604 cm⁻¹) .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices, such as biological samples?

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm for benzothiazole absorption). Mobile phases of acetonitrile/water (70:30) with 0.1% trifluoroacetic acid improve resolution .
  • LC-MS : Electrospray ionization (ESI+) detects the [M+H]⁺ ion (e.g., m/z ~179 for C₉H₁₀N₂S). Validate with internal standards (e.g., deuterated analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, solubility) for benzothiazole derivatives?

Discrepancies often arise from polymorphic forms or impurities. For example, CAS RN 95-16-9 (1,3-benzothiazole-6-amine) lists varying melting points due to hydrate formation . Mitigation strategies:

  • Perform differential scanning calorimetry (DSC) to identify polymorphs.
  • Use standardized recrystallization protocols (e.g., ethanol-water vs. chloroform) .
  • Cross-reference NMR and elemental analysis (%C, %H, %N) with computational predictions .

Q. What experimental approaches are recommended to investigate the structure-activity relationship (SAR) of this compound derivatives in biological systems?

  • Substituent variation : Introduce electron-withdrawing/donating groups (e.g., nitro, methoxy) at the benzothiazole 6-position to modulate receptor binding .
  • Docking studies : Use AutoDock Vina to predict interactions with targets like 5-HT2A receptors, guided by analogs such as 2-(5,7-dichloro-1H-indol-3-yl)ethan-1-amine .
  • In vitro assays : Test cytotoxicity (MTT assay) and receptor affinity (radioligand binding) in neuronal cell lines .

Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

Low solubility or polymorphism complicates crystallization. Solutions include:

  • Co-crystallization : Add small molecules (e.g., adamantane derivatives) to stabilize H-bonded dimers .
  • High-throughput screening : Test >50 solvent combinations (e.g., DMSO, DMF, ethanol) using robotic platforms.
  • Twinned data refinement : Apply SHELXL’s TWIN and BASF commands for problematic datasets .

Q. What mechanistic insights can be gained from studying intermolecular interactions in this compound crystals?

Hydrogen bonding (N–H⋯N) and π-π stacking dominate packing. For example, in adamantane derivatives, dimers form via N–H⋯N bonds (2.89 Å), while S⋯S interactions (3.62 Å) stabilize ribbons . Such data inform solubility modifications (e.g., methyl groups to disrupt H-bonding).

Q. How should researchers validate conflicting bioactivity data for benzothiazole derivatives across studies?

  • Reproducibility checks : Replicate assays under identical conditions (e.g., cell line, incubation time).
  • Meta-analysis : Compare IC₅₀ values from >3 independent studies using standardized units (e.g., μM vs. µg/mL).
  • Counter-screening : Test off-target effects (e.g., CYP450 inhibition) to rule out false positives .

Q. Methodological Best Practices

Safety and Handling

  • Use fume hoods and PPE (nitrile gloves, lab coats) due to potential amine reactivity .
  • Store under argon at −20°C to prevent oxidation .

Data Reporting

  • Include crystallographic data (CCDC deposition numbers), NMR shifts (δ in ppm), and HPLC retention times .
  • Disclose solvent purity (e.g., "anhydrous ethanol, 99.8%") and instrument parameters (e.g., NMR field strength) .

Properties

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

2-(1,2-benzothiazol-3-yl)ethanamine

InChI

InChI=1S/C9H10N2S/c10-6-5-8-7-3-1-2-4-9(7)12-11-8/h1-4H,5-6,10H2

InChI Key

COWCCYRORCGHQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2)CCN

Origin of Product

United States

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